Sodium Pyrophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water. Insoluble in ethanol

COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/

INSOL IN ALCOHOL /DECAHYDRATE/

SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/

IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C

(77 °F): 7%

Synonyms

Canonical SMILES

Buffering Agent

One of the most frequent uses of tetrasodium pyrophosphate in research is as a buffering agent. It helps maintain a stable pH in solutions by acting as a weak acid or base, depending on the surrounding environment. This stability is crucial for various experiments, particularly those involving enzymes, proteins, and other biological molecules whose activity is highly sensitive to pH fluctuations [].

Chelating Agent

Tetrasodium pyrophosphate can also act as a chelating agent, forming complexes with metal ions. This ability proves useful in various research applications, such as:

- Separating and purifying proteins: By selectively binding to specific metal ions involved in protein structure and function, tetrasodium pyrophosphate can aid in protein isolation and purification.

- Inhibiting enzyme activity: Certain enzymes require metal ions for their activity. Tetrasodium pyrophosphate can chelate these essential metal ions, thereby inhibiting enzyme activity and enabling researchers to study specific pathways or reactions [].

Dispersing Agent

Tetrasodium pyrophosphate has the ability to disperse and prevent the aggregation of particles in solutions. This property is valuable in various research settings, such as:

- Nanoparticle research: Tetrasodium pyrophosphate can help stabilize nanoparticles in suspension, preventing them from clumping together and facilitating their characterization and manipulation.

- Studying biological samples: In studies involving biological samples like tissue homogenates or cell suspensions, tetrasodium pyrophosphate can prevent aggregation and ensure even distribution of components for accurate analysis.

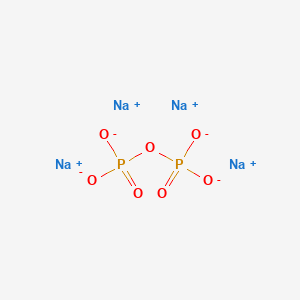

Sodium pyrophosphate, scientifically known as tetrasodium pyrophosphate, is an inorganic compound with the chemical formula . It appears as a white, water-soluble solid and is composed of the pyrophosphate anion alongside sodium ions. This compound is often encountered in its decahydrate form, which is represented as and manifests as colorless transparent crystals. Sodium pyrophosphate has a melting point of approximately 995 °C and a density of 2.53 g/cm³. Its aqueous solutions are alkaline, with a pH range of 10 to 11 for a 1% solution .

- Buffering Reactions: It acts as a buffering agent in various chemical processes.

- Chelation: As a chelating agent, it can bind metal ions, which is useful in both industrial and biological contexts .

- Hydrolysis: In aqueous solutions, it hydrolyzes to orthophosphate ions, impacting its biological activity and environmental behavior .

Sodium pyrophosphate exhibits non-toxic properties and is biocompatible, making it suitable for various applications in food and dental products. It functions as a calcium-chelating agent, which helps prevent tartar formation on teeth by binding calcium ions from saliva. This property is particularly beneficial in dental hygiene products such as toothpaste and mouth rinses . Additionally, sodium pyrophosphate has been investigated for its potential role in antimicrobial studies due to its chelating abilities .

The primary method for synthesizing sodium pyrophosphate involves two key steps:

- Formation of Disodium Phosphate: This is achieved by reacting furnace-grade phosphoric acid with sodium carbonate.

- Thermal Dehydration: The disodium phosphate is then heated at approximately 450 °C to yield sodium pyrophosphate.

Other methods may include direct synthesis from elemental phosphorus or other phosphate sources, but these are less common in industrial applications .

Sodium pyrophosphate has diverse applications across several industries:

- Food Industry: Used as an emulsifier, thickening agent, and stabilizer in products like processed meats, dairy products, and baked goods.

- Cleaning Products: Acts as a water softener and a component in detergents and household cleaners.

- Dental Care: Incorporated into toothpaste and mouth rinses for tartar control.

- Industrial Uses: Utilized in metal cleaning processes and oil well drilling fluids .

Research into the interactions of sodium pyrophosphate with other compounds reveals its versatility. For instance:

- In studies involving calcium hypochlorite and tropane alkaloids, sodium pyrophosphate demonstrated potential for forming new lipophilic compounds with central nervous system activity through complex chemical interactions .

- Its ability to bind metal ions makes it valuable in environmental studies where it can influence the bioavailability of nutrients or contaminants in soil and water systems .

Sodium pyrophosphate shares similarities with several other phosphate compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Sodium Tripolyphosphate | Used primarily as a detergent builder; enhances cleaning power | More effective at binding calcium than sodium pyrophosphate | |

| Disodium Phosphate | Acts as a buffering agent; commonly used in food processing | Less alkaline than sodium pyrophosphate | |

| Trisodium Phosphate | Strong alkaline properties; used in cleaning formulations | Higher solubility compared to sodium pyrophosphate |

Sodium pyrophosphate stands out due to its specific role as a chelating agent and its applications in both food processing and dental care products. Its unique structure allows it to effectively bind metal ions while maintaining compatibility with various biological systems .

Physical Description

Dry Powder; Other Solid

Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air

Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH]

ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER.

Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 � 10H2O) is in the form of colorless, transparent crystals.]

Color/Form

COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER

White powder or granules.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Density

2.534

Relative density (water = 1): 2.5

2.45

Odor

Decomposition

Melting Point

988 °C

1810 °F

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 95 of 1529 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 1434 of 1529 companies with hazard statement code(s):;

H302 (50.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (49.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0 mmHg (approx)

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Arsenate

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food Additives -> ACIDITY_REGULATOR; EMULSIFIER; SEQUESTRANT; -> JECFA Functional Classes

Cosmetics -> Buffering; Chelating; Anticaking

Methods of Manufacturing

PRODUCED BY MOLECULAR DEHYDRATION OF DIBASIC SODIUM PHOSPHATE @ 500 °C: BELL, INORG SYN 3, 98 (1950).

By fusing sodium phosphate, dibasic

General Manufacturing Information

Miscellaneous Manufacturing

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Diphosphoric acid, sodium salt (1:4): ACTIVE

.../COMPOUND IS/ NOW ALLOWED IN FROZEN DESSERTS AT LEVELS UP TO 0.2% /TO PREVENT CHURNING/.

...SEQUESTRANTS SUCH AS...PYROPHOSPHATE...WILL RETARD NITRIC OXIDE-HEMOGLOBIN FORMATION IN CURED MEATS BY CONTROLLING EFFECTS OF METAL IONS.

USED TO DECREASE AMT OF COOKED-OUT JUICES IN CURED HAMS AND PORK SHOULDER PICNICS, LOINS; CANNED HAMS &...CHOPPED HAM; BACON. /FROM TABLE/

USED TO PREVENT STAINING ON EXTERIOR OF VARIOUS CANNED GOODS DURING COOLING AND RETORT WATER TREATMENT. /FROM TABLE/

For more General Manufacturing Information (Complete) data for TETRASODIUM PYROPHOSPHATE (19 total), please visit the HSDB record page.